2-Chloro-6-methylthiazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYPIFHJXTXKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Methylthiazolo 4,5 B Pyridine
Retrosynthetic Analysis of the Thiazolo[4,5-b]pyridine (B1357651) Core
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For the thiazolo[4,5-b]pyridine core, two primary disconnection strategies are considered:
Strategy A: Annulation of a Thiazole (B1198619) Ring onto a Pyridine (B92270) Precursor: This is the most common approach. The primary disconnections are made across the S-C2 and N-C(Ar) bonds of the thiazole ring. This strategy leads back to a 2,3-disubstituted pyridine intermediate. For the target compound, this would be a functionalized 5-methylpyridine, such as 2-chloro-3-amino-5-methylpyridine or 2-amino-5-methylpyridine-3-thiol . These precursors contain the necessary functionalities ortho to each other, primed for the formation of the five-membered thiazole ring.
Strategy B: Annulation of a Pyridine Ring onto a Thiazole Precursor: Alternatively, the pyridine ring can be disconnected. This approach starts with a substituted thiazole, typically a 4-aminothiazole derivative. The pyridine ring is then constructed onto this thiazole scaffold using cyclization reactions, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
This article will focus on the methodologies stemming from Strategy A, which centers on the preparation and cyclization of key pyridine intermediates.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 2-Chloro-6-methylthiazolo[4,5-b]pyridine is critically dependent on the efficient preparation of appropriately functionalized precursors.
The primary building block for the target molecule is a pyridine ring substituted at the 2, 3, and 5 positions. The synthesis of these intermediates often begins with simpler, more accessible pyridine derivatives.
One key precursor is 2-chloro-5-methylpyridine . This compound can be synthesized from 3-methylpyridine (β-picoline) via chlorination or through multi-step sequences starting from acyclic compounds that first form a pyridone ring, which is subsequently chlorinated. For example, the condensation of propionaldehyde with an acrylic ester can lead to 5-methyl-2(1H)-pyridone, which is then chlorinated with agents like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-methylpyridine. google.comepo.org
With 2-chloro-5-methylpyridine in hand, further functionalization is required to install a reactive group at the C-3 position. A standard method involves nitration followed by reduction.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Nitration | 2-chloro-5-methylpyridine | HNO₃ / H₂SO₄ | 2-chloro-3-nitro-5-methylpyridine |
| Reduction | 2-chloro-3-nitro-5-methylpyridine | Fe/HCl or H₂, Pd/C | 2-chloro-3-amino-5-methylpyridine |
An alternative key intermediate is 2-amino-5-methylpyridine-3-thiol . Its synthesis typically starts from the commercially available 2-amino-5-methylpyridine . A common route involves the introduction of a thiocyanate group at the 3-position, followed by hydrolysis to the thiol.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Thiocyanation | 2-amino-5-methylpyridine | KSCN, Br₂ | 2-amino-3-thiocyano-5-methylpyridine |
| Hydrolysis | 2-amino-3-thiocyano-5-methylpyridine | NaOH(aq) or Na₂S | 2-amino-5-methylpyridine-3-thiol |
The thiazole ring precursors are the reagents that provide the remaining atoms needed to form the thiazole ring when reacted with the pyridine intermediate. The choice of this precursor is directly linked to the functionality of the pyridine starting material.
For 2-chloro-3-amino-5-methylpyridine: The thiazole precursor must provide both the sulfur atom and the C2 carbon. A reagent like potassium thiocyanate (KSCN) can serve this purpose. It reacts with the aminopyridine to form a thiourea intermediate which can then cyclize.
For 2-amino-5-methylpyridine-3-thiol: This precursor already contains the pyridine nitrogen, the amino nitrogen (which will become the thiazole nitrogen), and the sulfur atom. Therefore, a one-carbon synthon is required. To obtain the 2-chloro functionality in the final product, a two-step approach is typically used. First, cyclization with phosgene or a safer equivalent like triphosgene yields the cyclic tautomer, 6-methylthiazolo[4,5-b]pyridin-2(3H)-one . This stable intermediate is then carried forward to the chlorination step.
Cyclization Reactions for Thiazolo[4,5-b]pyridine Formation
The final and crucial step in the synthesis is the annulation of the thiazole ring onto the pyridine core through a cyclization reaction. This can be achieved through either a one-pot process or a stepwise methodology.
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. The synthesis of substituted pyridines and their fused analogues can often be achieved through multi-component reactions. organic-chemistry.orgnih.gov A hypothetical one-pot approach for the target scaffold could involve the condensation of a 2,3-diamino-5-methylpyridine with a one-carbon, one-sulfur source like thiophosgene. However, such methods are highly specific to the substrates, and stepwise approaches are more commonly documented for this particular substitution pattern.
Stepwise methods, which involve the isolation of intermediates, provide greater control over the reaction and often lead to higher purity of the final product.
Method A: From 2-chloro-3-amino-5-methylpyridine
This approach utilizes the Sandmeyer-type reaction where the aminopyridine is converted to a diazonium salt, which is then reacted with a thiocyanate salt. The resulting thiocyanate intermediate undergoes intramolecular cyclization upon heating to yield the thiazolo[4,5-b]pyridine ring system.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Cyclization | 2-chloro-3-amino-5-methylpyridine | 1. NaNO₂, HCl 2. KSCN 3. Heat | This compound |
Method B: From 2-amino-5-methylpyridine-3-thiol
This robust two-step methodology first forms the more stable 2-oxo analogue, which is subsequently chlorinated.
Cyclization to the 2-oxo intermediate: The aminothiol precursor is reacted with phosgene or triphosgene. The reaction proceeds via the formation of a carbamoyl chloride or related intermediate, which rapidly cyclizes to form the stable pyridone.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Cyclization | 2-amino-5-methylpyridine-3-thiol | Phosgene (COCl₂) or Triphosgene, Base (e.g., Et₃N) | 6-methylthiazolo[4,5-b]pyridin-2(3H)-one |
Chlorination of the 2-oxo intermediate: The resulting 6-methylthiazolo[4,5-b]pyridin-2(3H)-one is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often at elevated temperatures, to replace the C2-oxo group with a chlorine atom.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Chlorination | 6-methylthiazolo[4,5-b]pyridin-2(3H)-one | POCl₃, Heat | This compound |
This stepwise approach is often preferred due to the high stability of the intermediate and the clean conversion in the final chlorination step.
Chlorination and Methylation Strategies for Target Compound Formation
Regioselective halogenation is crucial for introducing the chlorine atom specifically at the 2-position of the 6-methylthiazolo[4,5-b]pyridine core. A common and effective strategy involves the transformation of a 2-amino group into a chloro group via a Sandmeyer-type reaction. This process typically starts with the synthesis of 6-methylthiazolo[4,5-b]pyridin-2-amine. This precursor can be prepared through the cyclization of appropriately substituted aminopyridines.
Once 6-methylthiazolo[4,5-b]pyridin-2-amine is obtained, it undergoes diazotization in the presence of a nitrite source, such as sodium nitrite, in a strong acidic medium like hydrochloric acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom.
Recent advancements have also provided alternative, potentially safer methods for deaminative chlorination that avoid the generation of potentially explosive diazonium salts. These methods may employ pyrylium reagents in the presence of a chloride source to achieve the desired transformation under milder conditions nih.gov.
Direct C-H halogenation of the thiazolo[4,5-b]pyridine ring is another potential route, although achieving the desired regioselectivity can be challenging. Research on related heterocyclic systems, such as imidazo[1,2-a]pyridines, has shown that transition-metal-free regioselective C-H halogenation can be achieved using reagents like sodium chlorite as the halogen source researchgate.netnih.gov. The electronic properties of the thiazolo[4,5-b]pyridine ring system would dictate the feasibility and outcome of such a direct approach.
The following table summarizes representative examples of regioselective halogenation techniques applicable to pyridine and related heterocyclic systems.
| Precursor | Halogenating Agent/Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine | NaNO₂, HCl, CuCl | 2-Chloropyridine | Good | General Knowledge |
| Imidazo[1,2-a]pyridine | NaClO₂, AcOH, DMF | 3-Chloroimidazo[1,2-a]pyridine | 85% | researchgate.netnih.gov |
| 3-Chloropyridine | n-BuLi, then C₂Cl₆ | 2,3-Dichloropyridine | 78% | General Knowledge |
The introduction of the methyl group at the 6-position of the thiazolo[4,5-b]pyridine ring is most strategically accomplished by starting with a pyridine derivative that already contains the methyl group at the desired position. A suitable starting material for the synthesis of the target compound is 2-amino-5-methylpyridine google.comgoogle.com. This commercially available or readily synthesized precursor ensures the correct placement of the methyl group from the outset.
Direct methylation of the pre-formed 2-chlorothiazolo[4,5-b]pyridine ring system is generally less favorable due to potential challenges in controlling the regioselectivity. The pyridine ring is generally electron-deficient, making it less susceptible to electrophilic attack. However, various methods for the methylation of pyridines have been developed. These can include radical-based methods or transition-metal-catalyzed cross-coupling reactions if a suitable handle is present on the pyridine ring. For instance, a halogen atom at the 6-position could be replaced with a methyl group via a Suzuki or Stille coupling reaction.
The following table provides examples of methylation techniques on pyridine rings.
| Substrate | Methylating Agent/Catalyst | Product | Yield (%) | Reference |
| Pyridine | Methanol / Ni-based catalyst | 2-Methylpyridine (B31789) & 2,6-Dimethylpyridine | Variable | General Knowledge |
| 4-Chloropyridine | CH₃B(OH)₂ / Pd catalyst | 4-Methylpyridine | High | General Knowledge |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety.
The development of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of thiazolo[4,5-b]pyridines, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. For instance, magnesium oxide has been reported as a green, low-cost, and efficient heterogeneous base catalyst for the synthesis of some thiazolo[4,5-b]pyridine derivatives dmed.org.ua. Other research has explored the use of magnetic bionanocomposites as recyclable catalysts for the synthesis of related heterocyclic systems researchgate.net. In the context of the chlorination step, replacing traditional copper salts in the Sandmeyer reaction with more environmentally friendly alternatives or developing catalytic, metal-free deaminative chlorination methods are active areas of research.
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of thiazolopyridines often employ volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer and more sustainable alternatives.
Recent studies have explored the use of bio-derived solvents for the synthesis of related thiazolo[5,4-b]pyridines. For example, sabinene, a monoterpene derived from biomass, has been successfully used as a green solvent for the synthesis of thiazolo[5,4-b]pyridine derivatives, offering good yields under both thermal and microwave activation mdpi.compreprints.orgnih.gov. Water is another excellent green solvent, and its use in the synthesis of thiazole derivatives has been reported, often in conjunction with microwave assistance to accelerate reaction rates bepls.com. The optimization of reaction conditions to enable the use of such green solvents is a key aspect of developing sustainable synthetic processes.
The following table provides a general guide to solvent selection based on green chemistry principles.
| Solvent Class | Examples | Green Chemistry Consideration |
| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate (B1210297) | Generally low toxicity, biodegradable, derived from renewable resources. |
| Usable | Heptane, Toluene, Acetonitrile (B52724) | Use with caution, aim to minimize and recycle. |
| Undesirable | Dichloromethane, Chloroform, DMF, Dioxane | High toxicity, environmental persistence, significant health and safety concerns. |
Scalable Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for a scalable process.
For the chlorination step, particularly if a Sandmeyer reaction is employed, careful control of temperature and the rate of addition of reagents is critical to manage the exothermic nature of the reaction and ensure the safe handling of the diazonium salt intermediate. The development of continuous flow processes can offer significant advantages in terms of safety, heat management, and scalability compared to traditional batch processes.
Purification methods also need to be considered for large-scale production. Crystallization is often preferred over chromatography as it is generally more cost-effective and easier to implement on a large scale. The choice of solvent for crystallization is crucial for obtaining a high-purity product with good recovery.
Process optimization would also involve minimizing waste generation by, for example, recycling solvents and catalysts. A thorough process hazard analysis would be essential to identify and mitigate any potential safety risks associated with the large-scale synthesis of this compound.
Development of Large-Scale Preparations
The development of a large-scale synthesis for this compound necessitates a robust and economically viable process. While specific large-scale procedures for this exact compound are not extensively detailed in publicly available literature, scalable syntheses of related thiazolopyridine derivatives offer a blueprint for its production. clockss.org A common strategy for constructing the thiazolo[4,5-b]pyridine core involves the cyclization of a substituted aminopyridine.
One plausible and scalable route begins with the readily available 2-amino-5-methylpyridine. The key steps in a potential large-scale synthesis are outlined below:
Thiocyanation of 2-amino-5-methylpyridine: The initial step involves the introduction of a thiocyanate group onto the pyridine ring. This can be achieved by reacting 2-amino-5-methylpyridine with a thiocyanating agent, such as potassium thiocyanate in the presence of a halogen like bromine. The reaction conditions, including solvent, temperature, and stoichiometry, would need to be optimized for yield and purity on a large scale.
Cyclization to form the thiazole ring: The resulting aminothiocyanopyridine intermediate can then undergo intramolecular cyclization to form the thiazolo[4,5-b]pyridine ring system. This is often accomplished by treatment with a suitable reagent that facilitates ring closure.
Chlorination: The final step is the chlorination of the thiazolo[4,5-b]pyridine intermediate to yield the desired this compound. Various chlorinating agents, such as phosphorus oxychloride or sulfuryl chloride, could be employed. The choice of reagent and reaction conditions is crucial to ensure selective chlorination and minimize the formation of byproducts.
A critical aspect of developing a large-scale preparation is the purification of intermediates and the final product. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The table below summarizes the key transformations in a proposed scalable synthesis.
| Step | Transformation | Key Reagents | Potential Considerations for Scale-up |
| 1 | Thiocyanation | 2-amino-5-methylpyridine, KSCN, Br2 | Temperature control, handling of bromine |
| 2 | Cyclization | Acid or base catalysis | Reaction kinetics, isolation of intermediate |
| 3 | Chlorination | Thiazolo[4,5-b]pyridine intermediate, POCl3 or SO2Cl2 | Corrosive nature of reagents, quench procedure |
Facile methods for preparing related tetrahydrothiazolopyridine derivatives have been developed that are applicable for large-scale synthesis, suggesting that the synthesis of the core scaffold of this compound is amenable to industrial production. clockss.org
High-Throughput Synthesis Screening
Parallel Synthesis in Multi-well Plates:
A common platform for high-throughput screening is the use of multi-well plates (e.g., 96-well or 384-well plates). Each well functions as a separate microreactor, allowing for the simultaneous testing of numerous reaction conditions. For the synthesis of this compound, a screening experiment could be designed to optimize the cyclization or chlorination step.
For instance, to optimize the chlorination step, a library of reactions could be set up where the thiazolo[4,5-b]pyridine precursor is reacted with different chlorinating agents at various temperatures and in a range of solvents. The outcome of these reactions can be rapidly assessed using high-throughput analytical techniques like mass spectrometry or high-performance liquid chromatography (HPLC).
The table below illustrates a hypothetical screening plate layout for optimizing the chlorination reaction.
| Solvent A | Solvent B | Solvent C | Solvent D | |
| Reagent 1, Temp 1 | Yield % | Yield % | Yield % | Yield % |
| Reagent 1, Temp 2 | Yield % | Yield % | Yield % | Yield % |
| Reagent 2, Temp 1 | Yield % | Yield % | Yield % | Yield % |
| Reagent 2, Temp 2 | Yield % | Yield % | Yield % | Yield % |
Microwave-Assisted Parallel Synthesis:
Microwave reactors designed for parallel synthesis can significantly accelerate reaction times. nih.govresearchgate.net By using specialized rotors that can accommodate multiple reaction vials, libraries of compounds can be synthesized under controlled microwave irradiation. nih.govresearchgate.net This technique could be particularly beneficial for the cyclization step in the synthesis of this compound, which may require elevated temperatures.
Solid-Phase Synthesis:
Solid-phase synthesis offers another avenue for the high-throughput preparation of thiazolo[4,5-b]pyridine derivatives. nih.gov In this approach, one of the starting materials is attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and byproducts are removed by simple filtration and washing. This technique is well-suited for automation and the parallel synthesis of a library of related compounds. A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been described, demonstrating the feasibility of this approach for the target scaffold. nih.gov
The integration of automation and robotics with these high-throughput techniques can further enhance the efficiency of synthesizing and screening libraries of compounds based on the this compound core. nih.govchemspeed.com
Chemical Transformations and Reactivity of 2 Chloro 6 Methylthiazolo 4,5 B Pyridine
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the thiazolo[4,5-b]pyridine (B1357651) ring is susceptible to nucleophilic substitution. This reactivity is analogous to that of 2-halopyridines, where the ring nitrogen atom activates the C-2 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the fused thiazole (B1198619) ring further enhances the electrophilicity of the C-2 carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.
Amination Reactions and Derivative Synthesis
The displacement of the C-2 chlorine atom by nitrogen nucleophiles is a widely employed strategy for the synthesis of 2-aminothiazolo[4,5-b]pyridine derivatives. These reactions are typically carried out by heating 2-Chloro-6-methylthiazolo[4,5-b]pyridine with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. A variety of amines can be used, leading to a diverse library of N-substituted derivatives.
Table 1: Examples of Amination Reactions on 2-Chlorothiazolo[4,5-b]pyridine Analogues
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia (B1221849) | 2-Amino-6-methylthiazolo[4,5-b]pyridine | High pressure, elevated temperature |
| Alkylamines | 2-(Alkylamino)-6-methylthiazolo[4,5-b]pyridine | Solvent, base (e.g., K2CO3), heat |
| Arylamines | 2-(Arylamino)-6-methylthiazolo[4,5-b]pyridine | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) |
The resulting 2-amino derivatives are valuable intermediates for further functionalization, such as acylation, sulfonylation, or diazotization reactions, opening pathways to a wide array of compounds with potential biological activities.
Thiolation and Alkoxylation Pathways
Sulfur and oxygen nucleophiles can also displace the chlorine atom at the C-2 position, leading to the formation of 2-thioether and 2-alkoxy derivatives, respectively. Thiolation is typically achieved by reacting this compound with a thiol in the presence of a base, such as sodium hydride or potassium carbonate. The resulting 2-alkylthio or 2-arylthio compounds can be further oxidized to the corresponding sulfoxides and sulfones, which are themselves of interest in medicinal chemistry.
Alkoxylation reactions are generally carried out by treating the chloro derivative with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in the corresponding alcohol as the solvent. These reactions often require elevated temperatures to proceed at a reasonable rate.
Cyanation and Related Transformations
The introduction of a cyano group at the C-2 position can be accomplished through nucleophilic substitution using a cyanide salt, such as potassium or sodium cyanide. These reactions are often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting 2-cyano-6-methylthiazolo[4,5-b]pyridine is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to the aminomethyl derivative, or used in the synthesis of various heterocyclic systems.
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring of the thiazolo[4,5-b]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen atom. quimicaorganica.org However, under forcing conditions, electrophilic substitution can occur. The directing effect of the fused thiazole ring and the methyl group at the C-6 position will influence the regioselectivity of these reactions. The thiazole ring is generally considered an electron-donating group, which would activate the pyridine ring, while the methyl group is a weakly activating and ortho-, para-directing group.
Nitration and Halogenation Studies
Nitration of the thiazolo[4,5-b]pyridine ring would require harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid. The position of nitration would be determined by the combined directing effects of the fused thiazole ring and the methyl group. Based on the general principles of electrophilic substitution on pyridines, the attack is favored at the 3 and 5-positions relative to the nitrogen atom. quimicaorganica.org
Halogenation, such as bromination or chlorination, would also necessitate strong electrophilic halogenating agents and potentially a Lewis acid catalyst. The regioselectivity would be expected to follow a similar pattern to nitration.
Sulfonation and Related Reactions
Sulfonation of the pyridine ring is typically a difficult transformation, requiring heating with fuming sulfuric acid at high temperatures. The substitution is expected to occur at a position meta to the pyridine nitrogen. The presence of the activating methyl group and the fused thiazole ring might facilitate this reaction to some extent, but it would likely still require forcing conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO2+ | 2-Chloro-6-methyl-X-nitrothiazolo[4,5-b]pyridine |
| Bromination | Br+ | 2-Chloro-X-bromo-6-methylthiazolo[4,5-b]pyridine |
| Sulfonation | SO3 | This compound-X-sulfonic acid |
Note: 'X' denotes the likely position of substitution on the pyridine ring, which is predicted to be at the C-5 or C-7 position based on the directing effects of the existing substituents.
Metal-Catalyzed Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, allowing for the introduction of a wide range of substituents. The chlorine atom at the 2-position serves as a versatile handle for these transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a viable method for modifying this compound. While specific examples detailing the reaction of this exact compound are not extensively documented in peer-reviewed literature, palladium-mediated Suzuki coupling has been noted as a potential transformation.
General conditions for Suzuki-Miyaura couplings of related chloro-heterocycles often involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvents like dioxane, toluene, or a mixture of DME and water. The reaction typically proceeds by oxidative addition of the chloro-heterocycle to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | SPhos, XPhos (for challenging substrates) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DME/Water |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters |
Sonogashira and Heck Coupling Methodologies
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. It is a primary method for synthesizing alkynyl-substituted thiazolo[4,5-b]pyridines from the 2-chloro precursor. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base, commonly an amine like triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This methodology can be used to introduce alkenyl substituents at the 2-position of the thiazolo[4,5-b]pyridine core. Typical catalysts include Pd(OAc)₂ or PdCl₂, often with a phosphine (B1218219) ligand, and a base like Et₃N or K₂CO₃.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This strategy is instrumental for synthesizing 2-amino-substituted thiazolo[4,5-b]pyridines from this compound by reacting it with primary or secondary amines. The catalytic system generally consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos ligands) in the presence of a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base |
|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ |
Negishi and Stille Coupling Applications
Negishi Coupling: The Negishi coupling reaction involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. For this compound, this would entail coupling with an organozinc reagent (R-Zn-X) in the presence of a catalyst like Pd(PPh₃)₄ to form a C-C bond. This method is known for its high functional group tolerance.
Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple the organohalide with an organotin compound (organostannane). This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane (R-Sn(Alkyl)₃) would proceed in the presence of a catalyst such as Pd(PPh₃)₄.
Palladium-Catalyzed Direct Arylation and Heteroarylation
Palladium-catalyzed direct C-H arylation and heteroarylation represent a more atom-economical approach to forming C-C bonds, as they avoid the pre-functionalization required in traditional cross-coupling reactions. For the thiazolo[4,5-b]pyridine system, this could potentially occur at available C-H positions on the pyridine ring. However, directing these reactions to a specific site can be challenging and often requires specific directing groups or relies on the inherent electronic properties of the heterocyclic system. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant or an additive to facilitate the C-H activation step.
Functionalization of the Methyl Group
The methyl group at the 6-position of the pyridine ring is also a site for chemical modification. One common approach is methylation, for instance, through reaction with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Furthermore, the methyl group can be functionalized through radical reactions or by deprotonation with a strong base to form an anion, which can then react with various electrophiles. For example, oxidation could convert the methyl group to a carboxylic acid, while halogenation could introduce a handle for further coupling reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The methyl group at the 6-position of the thiazolo[4,5-b]pyridine core is susceptible to oxidation to form the corresponding carboxylic acid, 2-chloro-thiazolo[4,5-b]pyridine-6-carboxylic acid. This transformation is analogous to the well-established oxidation of 2-methylpyridine (B31789) (α-picoline) to pyridine-2-carboxylic acid (picolinic acid). wikipedia.orgwikipedia.org Strong oxidizing agents are typically employed for this purpose.
Common laboratory and industrial methods for the oxidation of methyl groups on pyridine rings involve reagents such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide in sulfuric acid. wikipedia.orggoogle.com For instance, the oxidation of α-picoline to picolinic acid can be achieved by heating with an alkaline solution of potassium permanganate. google.com Another approach involves ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.org These methods highlight the robustness of the pyridine ring under strong oxidative conditions, suggesting that the thiazolo[4,5-b]pyridine core would likely remain intact during the selective oxidation of the methyl group.
| Oxidizing Agent | Typical Conditions | Expected Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous alkaline solution, heat | 2-Chloro-thiazolo[4,5-b]pyridine-6-carboxylic acid |
| Manganese Dioxide (MnO₂) / Sulfuric Acid (H₂SO₄) | Reaction in concentrated H₂SO₄, 130-140°C | 2-Chloro-thiazolo[4,5-b]pyridine-6-carboxylic acid |
| Nitric Acid (HNO₃) | Heating with concentrated acid | 2-Chloro-thiazolo[4,5-b]pyridine-6-carboxylic acid |
Halogenation of the Methyl Group
The methyl group of this compound can undergo halogenation, typically via a free-radical mechanism, to yield mono-, di-, or tri-halogenated derivatives. This reactivity is comparable to the benzylic or allylic halogenation of methyl groups attached to aromatic systems. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of such methyl groups, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. daneshyari.comlibretexts.org
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. daneshyari.com The reaction proceeds through a free-radical chain mechanism, involving the abstraction of a hydrogen atom from the methyl group to form a stabilized radical, which then reacts with a halogen. libretexts.orgyoutube.com The extent of halogenation (mono-, di-, or tri-substitution) can be controlled by the stoichiometry of the halogenating agent. For example, reacting 4-picoline with excess NBS can lead to the formation of 4-(tribromomethyl)pyridine. daneshyari.com
| Reagent | Initiator / Conditions | Expected Product (Example) |
|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, Reflux in CCl₄ | 2-Chloro-6-(bromomethyl)thiazolo[4,5-b]pyridine |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN or Benzoyl Peroxide, Heat | 2-Chloro-6-(chloromethyl)thiazolo[4,5-b]pyridine |
| Chlorine (Cl₂) | UV light, High Temperature (Vapor Phase) | 2-Chloro-6-(trichloromethyl)thiazolo[4,5-b]pyridine |
Condensation Reactions Involving the Methyl Group
The methyl group at the 6-position is activated by the electron-withdrawing nature of the fused pyridine ring, making its protons acidic enough to participate in condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group (from an aldehyde or ketone), typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com
In this context, this compound can react with various aromatic or aliphatic aldehydes in the presence of a catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). nih.govbhu.ac.in The reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields a styryl-like derivative, an α,β-unsaturated compound. sigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex derivatives. nih.gov
| Aldehyde Reactant | Catalyst | Expected Product Structure |
|---|---|---|
| Benzaldehyde | Piperidine or Ammonium Acetate | 2-Chloro-6-(2-phenylvinyl)thiazolo[4,5-b]pyridine |
| 4-Methoxybenzaldehyde | Piperidine or Ammonium Acetate | 2-Chloro-6-[2-(4-methoxyphenyl)vinyl]thiazolo[4,5-b]pyridine |
| 4-Nitrobenzaldehyde | Piperidine or Ammonium Acetate | 2-Chloro-6-[2-(4-nitrophenyl)vinyl]thiazolo[4,5-b]pyridine |
Ring Opening and Rearrangement Reactions
The fused thiazolo[4,5-b]pyridine ring system possesses two distinct heterocyclic components with different stabilities. The thiazole ring is generally more susceptible to ring-opening reactions, while the pyridine ring exhibits greater aromatic stability. confex.compharmaguideline.com
Conditions for Thiazole Ring Scission
The thiazole ring can be cleaved under specific reductive conditions. One of the most common methods for thiazole ring scission is reduction with Raney nickel, which leads to desulfurization and subsequent degradation of the ring. pharmaguideline.com This reaction is a powerful method for structural elucidation but results in the destruction of the heterocyclic system.
Another method involves reductive cleavage using strong reducing agents like sodium in liquid ammonia. researchgate.net This process can lead to the opening of the C-S bond in the thiazole ring, yielding substituted propenethiolate intermediates. researchgate.net The exact products depend on the substituents present on the ring. These conditions are generally harsh and highlight the limits of the thiazole ring's stability.
Pyridine Ring Integrity under Various Conditions
The pyridine ring is known for its high degree of aromaticity and stability, making it resistant to many chemical conditions that might affect other parts of a molecule. confex.comwikipedia.org It is generally stable towards many oxidizing and reducing agents. For example, under the conditions used for the catalytic hydrogenation or metal-in-acid reductions that can affect other heterocycles, the pyridine ring often remains intact. pharmaguideline.com
However, the pyridine ring is not completely inert. Under very strong reducing conditions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol), the pyridine ring can be partially reduced to a dihydropyridine. acs.org This transformation requires overcoming the ring's significant aromatic stabilization energy. In the context of the thiazolo[4,5-b]pyridine system, conditions that lead to the scission of the thiazole ring, such as reduction with Raney nickel, are not typically severe enough to compromise the integrity of the fused pyridine ring.
Derivatization and Library Synthesis Based on 2 Chloro 6 Methylthiazolo 4,5 B Pyridine Scaffold
Design Principles for New 2-Chloro-6-methylthiazolo[4,5-b]pyridine Derivatives
The design of novel derivatives from the this compound core is guided by several key principles aimed at exploring and optimizing interactions with biological targets. A primary strategy involves leveraging the inherent reactivity of the 2-chloro substituent. This position is highly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.
Key Design Considerations:
Exploitation of the 2-Chloro Position: The chlorine atom at the C2 position is an excellent leaving group, making it the principal site for derivatization. The introduction of various amine, alcohol, and thiol nucleophiles can generate libraries of 2-substituted-6-methylthiazolo[4,5-b]pyridines. The nature of the substituent introduced at this position can significantly influence the compound's steric and electronic properties, as well as its potential for forming hydrogen bonds and other non-covalent interactions with target proteins.
Bioisosteric Replacement: The thiazolo[4,5-b]pyridine (B1357651) core is considered a bioisostere of purine (B94841). dmed.org.uadmed.org.ua This principle guides the design of derivatives that can mimic endogenous ligands and interact with purinergic receptors or enzymes that process purine substrates. Modifications are designed to maintain or enhance this mimicry while improving properties such as selectivity, potency, and metabolic stability.
Scaffold Hopping and Privileged Structures: The thiazolo[4,5-b]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated biological targets. tandfonline.com Design strategies often involve "scaffold hopping" from known active compounds to this core, transferring key pharmacophoric elements to the thiazolo[4,5-b]pyridine framework to discover novel intellectual property and potentially improved pharmacological profiles.
Structure-Activity Relationship (SAR) Guided Design: Initial screening of a primary library of derivatives allows for the identification of "hit" compounds. Subsequent design principles are then driven by SAR, where systematic modifications are made to the hit structure to probe the chemical space around the biological target. For the this compound scaffold, this would involve exploring a variety of substituents at the 2-position and potentially further modifications to the 6-methyl group or the pyridine (B92270) ring, if synthetically feasible.
Combinatorial Chemistry Approaches for Scaffold Modification
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, organized collections of molecules, known as chemical libraries. For the this compound scaffold, combinatorial approaches are centered on the reactivity of the 2-chloro position, enabling the generation of extensive libraries with diverse functionalities.
Parallel synthesis is a commonly employed combinatorial technique where a single starting material is reacted with a set of diverse building blocks in a spatially separated manner (e.g., in a multi-well plate). In the context of the this compound scaffold, this would involve reacting the core compound with a library of amines, alcohols, or thiols to generate a corresponding library of 2-amino, 2-alkoxy, or 2-thioalkoxy derivatives.
The selection of building blocks is crucial for maximizing the diversity of the resulting library. These building blocks are typically chosen to represent a wide range of physicochemical properties, such as size, lipophilicity, hydrogen bonding capacity, and charge.
Table 1: Representative Building Blocks for Combinatorial Library Synthesis
| Building Block Class | Examples | Resulting Functional Group at C2 |
| Primary Amines | Aniline, Benzylamine, Cyclohexylamine | Secondary Amine (-NHR) |
| Secondary Amines | Morpholine, Piperidine (B6355638), N-Methylaniline | Tertiary Amine (-NRR') |
| Alcohols | Phenol, Methanol, Isopropanol | Ether (-OR) |
| Thiols | Thiophenol, Benzyl mercaptan | Thioether (-SR) |
This approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of structure-activity relationships and the optimization of lead compounds.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) offers several advantages for the construction of chemical libraries, including the simplification of purification and the potential for automation. A key aspect of SPS is the use of a polymeric resin support to which the starting material or an intermediate is covalently attached. All subsequent reactions are carried out on this solid support, and excess reagents and by-products are simply washed away. The final product is then cleaved from the resin in a purified form.
For the thiazolo[4,5-b]pyridine scaffold, a traceless solid-phase synthetic route has been developed that allows for the generation of 2,5,6,7-tetrasubstituted derivatives. scite.ai While this specific example does not start with this compound, the principles are directly applicable. A general strategy would involve:
Immobilization: Attaching a suitable precursor to a solid support. For instance, a resin-bound cyanocarbonimidodithioate can be used as a starting point.
Thiazole (B1198619) Ring Formation: Reaction with an alpha-halo ketone to form a resin-bound thiazole intermediate.
Pyridine Ring Annulation: A Friedländer-type condensation with a suitable ketone under microwave irradiation to construct the pyridine portion of the scaffold.
Introduction of Diversity: The 2-position can be functionalized through a series of reactions. For example, a sulfide (B99878) at the 2-position can be oxidized to a sulfone, which then acts as a leaving group for nucleophilic substitution with a library of amines. scite.ai
Cleavage: Release of the final, purified thiazolo[4,5-b]pyridine derivatives from the solid support.
This solid-phase approach is highly amenable to combinatorial synthesis, allowing for the introduction of diversity at multiple positions of the thiazolo[4,5-b]pyridine core.
Diversity-Oriented Synthesis of Novel Analogues
Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally complex and diverse small molecules from a common starting material. Unlike target-oriented synthesis, which focuses on the synthesis of a single, predetermined molecule, DOS explores a broader range of chemical space to generate novel scaffolds and compound libraries suitable for high-throughput screening.
For the this compound scaffold, a DOS approach would involve a series of branching reaction pathways that systematically modify the core structure to generate a wide array of distinct molecular architectures. Key strategies could include:
Functional Group Interconversion: The initial nucleophilic substitution at the 2-chloro position can be followed by further reactions on the newly introduced substituent. For example, a 2-amino derivative could be acylated, sulfonylated, or used in reductive amination reactions to introduce further diversity.
Scaffold Modification: Reactions that alter the core heterocyclic system itself. While more challenging, this could involve ring-opening and ring-closing cascades, or cycloaddition reactions to generate more complex, polycyclic structures.
Stereochemical Diversity: The introduction of chiral building blocks or the use of stereoselective reactions can generate libraries with controlled stereochemistry, which is crucial for probing interactions with chiral biological macromolecules.
The goal of DOS is to populate underexplored areas of chemical space with drug-like molecules, increasing the probability of discovering novel biological probes and therapeutic lead compounds. The this compound scaffold, with its multiple reactive sites and privileged structural nature, serves as an excellent starting point for such synthetic endeavors.
Spectroscopic and Analytical Characterization Methods for 2 Chloro 6 Methylthiazolo 4,5 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are crucial for unambiguous structural assignment.
The ¹H NMR spectrum of 2-Chloro-6-methylthiazolo[4,5-b]pyridine is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms, the sulfur atom in the thiazole (B1198619) ring, and the chlorine substituent.
The pyridine ring protons, typically at positions 5 and 7, would appear in the aromatic region (generally δ 7.0-9.0 ppm). The methyl group protons at position 6 would resonate upfield, typically in the range of δ 2.0-3.0 ppm, appearing as a singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts for the carbons in the heterocyclic rings are found in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C2) would be significantly deshielded. The methyl carbon (C6-CH₃) would appear at a much higher field (upfield), typically around δ 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~150-160 |
| 3a | - | ~155-165 |
| 5 | ~7.5-8.5 (d) | ~120-130 |
| 6 | - | ~145-155 |
| 6-CH₃ | ~2.5 (s) | ~18-25 |
| 7 | ~7.0-8.0 (d) | ~115-125 |
| 7a | - | ~130-140 |
Note: These are predicted values based on general chemical shift theory and data from related structures. Actual experimental values may vary based on solvent and other conditions.
For complex derivatives or to confirm assignments, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the protons at C5 and C7 would be expected if they are spin-coupled, helping to confirm their positions on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the C5 proton and C5 carbon, the C7 proton and C7 carbon, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (at C6) would be expected to show correlations to the C6 and C5 carbons. The H5 proton might show correlations to C7, C3a, and C6, which is critical for piecing together the fused ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₅ClN₂S), the expected exact mass would be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
Table 2: Isotopic Pattern for the Molecular Ion of C₇H₅ClN₂S
| Ion | Calculated m/z | Relative Abundance |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | 183.9862 | 100% |
| [M+1]⁺ | 184.9896 | ~8.7% |
| [M+2]⁺ (with ³⁷Cl) | 185.9833 | ~32% |
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, providing a unique fingerprint that can aid in structural confirmation. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. sapub.org For this compound, potential fragmentation could include:
Loss of a chlorine radical (∙Cl).
Loss of a methyl radical (∙CH₃).
Cleavage of the thiazole or pyridine ring, leading to characteristic fragment ions. For example, the loss of HCN from the pyridine ring is a common fragmentation pathway for pyridine-containing compounds.
Retro-Diels-Alder type reactions in the heterocyclic system.
Analysis of these fragments helps to confirm the presence of the key structural units within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bond. Based on data for the structurally related 2-chloro-6-methyl pyridine, characteristic vibrations can be predicted. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Methyl C-H | Stretching | 2850-3000 |
| Aromatic C=C / C=N | Ring Stretching | 1400-1600 |
| Methyl C-H | Bending | ~1375 and ~1450 |
| C-Cl | Stretching | 600-800 |
| Aromatic C-H | Out-of-plane Bending | 750-900 |
The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) provides a unique signature for the compound. The C=N stretching vibrations of the fused thiazole and pyridine rings contribute to the complex set of bands in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces the transition of electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities provide insights into the types of electronic transitions and the nature of the chromophores within the molecule.
For aromatic and heteroaromatic compounds such as thiazolo[4,5-b]pyridine derivatives, the most common electronic transitions observed in the UV-Vis region are π → π* and n → π* transitions. The fused ring system of this compound, containing both π-electrons from the aromatic rings and non-bonding (n) electrons on the nitrogen and sulfur atoms, gives rise to a characteristic UV-Vis spectrum.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These are often observed in the near-UV region. For thiazole, intense bands corresponding to π → π* transitions are observed, and similar transitions are expected for the fused thiazolo[4,5-b]pyridine system. researchgate.net The conjugation of the thiazole and pyridine rings leads to a delocalized π-electron system, which generally results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual parent heterocycles.
The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs of nitrogen or sulfur) to a π* antibonding orbital. These transitions are generally of lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths. pharmatutor.org In polar solvents, these transitions may exhibit a hypsochromic (blue) shift due to the stabilization of the non-bonding orbitals through interactions with the solvent molecules. The study of furo[2,3-b]pyridine (B1315467) derivatives, a related heterocyclic system, has shown characteristic absorption bands in the 250 to 390 nm region, attributed to both π → π* and n → π* transitions. researchgate.net
The substitution pattern on the thiazolo[4,5-b]pyridine core, such as the presence of a chloro group at the 2-position and a methyl group at the 6-position, can also influence the UV-Vis spectrum. The chloro group, with its lone pairs of electrons, can act as an auxochrome and may cause a slight red shift in the absorption bands. The methyl group, being an electron-donating group, can also contribute to a small bathochromic shift.
A hypothetical UV-Vis data table for a thiazolo[4,5-b]pyridine derivative is presented below to illustrate the typical information obtained from this technique.
| Transition Type | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| π → π | ~280 | High | Ethanol |
| n → π | ~340 | Low | Ethanol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives at the molecular level.
While the specific crystal structure of this compound is not publicly available, analysis of closely related substituted thiazolo[4,5-b]pyridine derivatives provides valuable insights into the expected solid-state structure of the core heterocyclic system.
Studies on compounds such as 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine, and 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine have revealed key structural features. researchgate.netnih.govcardiff.ac.uk The thiazolo[4,5-b]pyridine ring system is essentially planar, a characteristic feature of fused aromatic rings. The bond lengths and angles within this core structure are consistent with the hybridization of the constituent atoms and the aromatic nature of the rings.
The crystal packing of these molecules is influenced by intermolecular interactions. In the case of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, long C—H···N contacts are observed, linking the molecules into chains. researchgate.net For 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, π-π stacking interactions occur between inversion-related molecules. cardiff.ac.uk These non-covalent interactions play a significant role in the stabilization of the crystal lattice.
The following table presents representative crystallographic data for a related thiazolo[4,5-b]pyridine derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine nih.gov |
| Chemical Formula | C₁₂H₁₄N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8884 (5) |
| b (Å) | 11.8079 (7) |
| c (Å) | 12.2134 (6) |
| β (°) | 100.589 (6) |
| Volume (ų) | 1118.25 (11) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the analysis, purification, and purity assessment of organic compounds like this compound and its derivatives. These methods are routinely employed during chemical synthesis to monitor reaction progress, isolate desired products, and determine the purity of the final compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly developed for purity assessment.
Method development for a novel pyridine derivative would typically involve the following steps:
Column Selection: A C18 or C8 stationary phase is often the first choice for non-polar to moderately polar compounds.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The ratio of the organic modifier is adjusted to achieve optimal retention and separation.
Detection: A UV detector is suitable for aromatic compounds like thiazolo[4,5-b]pyridines, with the detection wavelength set at or near the absorption maximum (λmax) of the analyte to ensure high sensitivity.
Method Validation: Once optimal conditions are established, the method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability. ijsrst.com
The following table outlines a hypothetical set of HPLC parameters for the analysis of a thiazolo[4,5-b]pyridine derivative.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be particularly useful for the analysis of its more volatile synthetic precursors or derivatives.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound.
The fragmentation of thiazolo[3,2-a]pyrimidines, a related class of compounds, has been studied, and it was found that the fragmentation often begins with the decomposition of the thiazole ring followed by the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine moiety. sapub.org For this compound, characteristic fragments would be expected from the loss of the chloro and methyl substituents, as well as cleavage of the heterocyclic rings.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. In the synthesis of thiazolo[4,5-b]pyridine derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the product. dmed.org.uamdpi.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The choice of eluent is crucial for achieving good separation of the components. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used, with the ratio adjusted to obtain an optimal retention factor (Rf) for the product (typically between 0.3 and 0.5).
After development, the spots are visualized, often under a UV lamp, as aromatic compounds like thiazolo[4,5-b]pyridines are typically UV-active. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can qualitatively assess the conversion and decide when the reaction is complete.
A typical TLC system for monitoring the synthesis of a thiazolo[4,5-b]pyridine derivative might be:
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70, v/v)
Visualization: UV light (254 nm)
Advanced Applications of 2 Chloro 6 Methylthiazolo 4,5 B Pyridine As a Synthetic Intermediate and Scaffold
Role in the Synthesis of Agrochemicals
The thiazolo[4,5-b]pyridine (B1357651) core is recognized as a privileged structure in the development of biologically active compounds. dmed.org.ua Its derivatives have been explored for a variety of agrochemical applications due to their wide spectrum of biological effects, including herbicidal and antimicrobial activities. dmed.org.ua
Recent research has highlighted the critical role of 2-Chloro-6-methylthiazolo[4,5-b]pyridine and its analogues as key intermediates in the synthesis of a new class of potent herbicides. beilstein-journals.org Specifically, methyl-substituted thiazolo[4,5-b]pyridines are used to construct 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridine scaffolds, which have demonstrated strong herbicidal activity against commercially significant weeds found in major crops like wheat and corn. beilstein-journals.orgnih.gov
These novel compounds function by inhibiting the acyl-ACP thioesterase enzyme, a critical component in plant fatty acid biosynthesis. beilstein-journals.org The synthesis involves using the thiazolo[4,5-b]pyridine core as a foundational structure, which is then subjected to a late-stage reduction to create the final active herbicidal molecule. beilstein-journals.org Greenhouse trials have confirmed that derivatives synthesized from these intermediates show promising control of grass weed species, particularly in pre-emergence applications. nih.gov
Precursor for Advanced Organic Synthesis
As a synthetic intermediate, this compound offers multiple avenues for structural elaboration. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fused thiazole (B1198619) moiety, facilitates nucleophilic substitution at the C2-position. This reactivity is central to its application in the construction of diverse and complex chemical entities.
Generation of Complex Heterocyclic Systems
The inherent reactivity of the 2-chloro substituent allows for its displacement by a variety of nucleophiles, paving the way for the annulation of additional ring systems and the creation of polycyclic heteroaromatic compounds. This strategy is a cornerstone in the development of novel scaffolds for drug discovery and materials science.
One common approach involves the reaction of this compound with binucleophilic reagents. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-d]thiazolo[4,5-b]pyridines. Similarly, condensation with amino-thiols or amino-alcohols can yield further fused systems, such as thiazolo[2,3-b]thiazolo[4,5-b]pyridines or oxazolo[2,3-b]thiazolo[4,5-b]pyridines, respectively.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have emerged as powerful tools for the functionalization of the 2-position. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby expanding the chemical space accessible from this intermediate. For example, a Suzuki coupling with an appropriately substituted boronic acid can be employed to synthesize 2-aryl-6-methylthiazolo[4,5-b]pyridines, which are precursors to potential kinase inhibitors. nih.gov
Below is a representative table of complex heterocyclic systems synthesized from this compound.
| Starting Material | Reagent/Catalyst | Product | Reaction Type |
| This compound | Hydrazine Hydrate | 3-Amino-7-methylpyrazolo[3,4-d]thiazolo[4,5-b]pyridine | Nucleophilic Aromatic Substitution/Cyclization |
| This compound | 2-Aminothiophenol | 8-Methylbenzo nih.govdmed.org.uathiazolo[2,3-b]thiazolo[4,5-b]pyridine | Nucleophilic Aromatic Substitution/Cyclization |
| This compound | Phenylboronic Acid / Pd(PPh₃)₄, Na₂CO₃ | 6-Methyl-2-phenylthiazolo[4,5-b]pyridine | Suzuki Coupling |
| This compound | Aniline / Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-6-methylthiazolo[4,5-b]pyridin-2-amine | Buchwald-Hartwig Amination |
Stereoselective Synthesis Methodologies
While the direct involvement of this compound in stereoselective reactions is not extensively documented, its derivatives serve as crucial scaffolds for the introduction of chiral centers. The functionalization of the thiazolo[4,5-b]pyridine core allows for the subsequent attachment of chiral auxiliaries or the creation of substrates for asymmetric catalysis.
For instance, a derivative of this compound, where the chloro group has been replaced by a suitable functional group (e.g., an amino or hydroxyl group), can be acylated with a chiral carboxylic acid. The resulting diastereomers can then be separated, or the chiral auxiliary can direct subsequent transformations in a stereoselective manner.
Another approach involves the use of chiral ligands in transition metal-catalyzed reactions. For example, in a Buchwald-Hartwig amination reaction, the use of a chiral phosphine (B1218219) ligand could potentially induce enantioselectivity in the formation of a C-N bond, leading to a chiral aminothiazolopyridine derivative. However, specific examples of highly enantioselective transformations starting directly from this compound are still an emerging area of research.
The development of stereoselective methodologies is critical for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The thiazolo[4,5-b]pyridine scaffold, once appropriately functionalized and rendered chiral, can be explored for its interaction with biological targets in a stereospecific manner.
The table below outlines conceptual stereoselective transformations involving derivatives of this compound.
| Substrate (Derived from this compound) | Chiral Reagent/Catalyst | Product | Type of Stereoselectivity |
| 6-Methylthiazolo[4,5-b]pyridin-2-amine | (R)-2-Phenylpropanoic acid, DCC | Diastereomeric amides | Diastereoselective acylation |
| 2-Bromo-6-methylthiazolo[4,5-b]pyridine | Chiral boronic ester / Chiral Pd catalyst | Chiral 2-aryl-6-methylthiazolo[4,5-b]pyridine | Enantioselective Suzuki Coupling |
| 2-Amino-6-methylthiazolo[4,5-b]pyridine | Chiral aldehyde | Chiral Schiff base, followed by reduction | Diastereoselective reduction |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
While methods for synthesizing thiazolopyridine derivatives exist, a primary future objective is the development of new synthetic routes for 2-Chloro-6-methylthiazolo[4,5-b]pyridine that prioritize sustainability. Current multi-component and one-pot reactions for similar scaffolds often utilize green reaction media like ethanol/water, which minimizes the use of toxic solvents. researchgate.net Future research should aim to adapt and refine these strategies, focusing on high atom economy, the use of economical and readily available starting materials, and simplified workup procedures to reduce waste. rsc.org
Key areas for investigation include:
Catalyst Development: Designing novel, reusable catalysts (heterogeneous or biocatalysts) to replace stoichiometric reagents, thereby minimizing waste and improving efficiency.
Alternative Energy Sources: Exploring the use of microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating.
Domino and Cascade Reactions: Devising elegant cascade reactions that allow for the construction of the complex thiazolopyridine core in a single, efficient operation from simple precursors. rsc.orgresearchgate.net Such approaches are inherently more sustainable due to fewer intermediate purification steps.
Exploration of Unconventional Reactivity Patterns
The reactivity of the this compound core is not fully understood. The chloro-substituent at the 2-position and the methyl group at the 6-position offer distinct handles for functionalization, but unconventional reactivity patterns remain largely unexplored. Future work should focus on moving beyond standard cross-coupling and nucleophilic substitution reactions.
Promising avenues include:
C-H Activation: Investigating direct C-H functionalization at various positions on the pyridine (B92270) and thiazole (B1198619) rings. This would provide a more atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are inaccessible under thermal conditions, potentially leading to the discovery of new reaction pathways and molecular scaffolds.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce selective ring-opening of the thiazole or pyridine ring, followed by rearrangement to generate novel heterocyclic systems.
Integration into Flow Chemistry Systems
The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. springerprofessional.desci-hub.se Integrating the synthesis of this compound into flow chemistry systems is a critical future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, cleaner reaction profiles, and the safe handling of hazardous intermediates. springerprofessional.dedurham.ac.uk
Research in this area should target:
Multi-step Continuous Synthesis: Developing telescoped flow processes where multiple synthetic steps are performed sequentially in a continuous stream, eliminating the need for isolation and purification of intermediates. durham.ac.uk
Immobilized Reagents and Catalysts: Utilizing packed-bed reactors containing immobilized reagents, scavengers, or catalysts to simplify purification, as the desired product flows through while byproducts and excess reagents are captured. durham.ac.uk
Automated Optimization: Combining flow chemistry setups with real-time monitoring and machine learning algorithms to enable automated optimization of reaction conditions, rapidly identifying the ideal parameters for yield and purity.
Machine Learning Approaches for Retrosynthesis and Reaction Prediction
Modern advances in artificial intelligence (AI) are revolutionizing how chemists approach the design of synthetic routes. engineering.org.cn Applying machine learning (ML) models to the synthesis of this compound could uncover non-intuitive and highly efficient pathways.
Key applications of ML include:
Retrosynthesis Prediction: Employing AI-driven retrosynthesis tools to propose novel disconnection strategies for the target molecule. engineering.org.cnnih.gov These data-driven models, trained on vast reaction databases, can identify potential precursors and reaction sequences that a human chemist might overlook. nih.govarxiv.org The challenge lies in recursively breaking down the target into commercially available starting materials, a complex task for which AI is well-suited. cityu.edu.hk
Reaction Outcome and Condition Prediction: Using neural networks to predict the most likely products of a given set of reactants and to recommend optimal reaction conditions (catalyst, solvent, temperature). nih.govmit.edu This can significantly reduce the number of experiments needed for process optimization, saving time and resources. stanford.edursc.org
De Novo Design: Training generative models to design entirely new synthetic routes that are optimized for specific criteria, such as cost, sustainability, or novelty.
Design of Smart Materials Utilizing the Thiazolopyridine Motif
The thiazolopyridine scaffold is known to be a component in functional materials, including semiconductors. tandfonline.com The specific electronic properties of this compound, derived from its fused aromatic system and heteroatoms, make it an attractive building block for the design of novel "smart" materials. These are materials that respond to external stimuli such as light, heat, or the presence of a specific chemical species.
Future research could explore:
Organic Electronics: Incorporating the thiazolopyridine unit into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).
Chemical Sensors: Functionalizing the scaffold to create chemosensors. The nitrogen and sulfur atoms can act as coordination sites for metal ions, and changes in the molecule's fluorescence or color upon binding could be used for detection. mdpi.com
Responsive Polymers: Grafting the thiazolopyridine motif onto polymer backbones to create materials that change their properties (e.g., solubility, conformation) in response to changes in pH or exposure to specific analytes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-methylthiazolo[4,5-b]pyridine and its derivatives?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with methylboronic acid and brominated precursors (e.g., 6-bromo-5-aryl derivatives) under argon, using Pd(OAc)₂ and ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Reaction optimization includes refluxing in toluene and purification via column chromatography (gradient ethyl acetate/hexane) . Substitution reactions at the chloromethyl group with nucleophiles (amines, thiols) are also common .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For example, ¹H NMR of a methyl-substituted derivative shows a singlet at δ 2.40 ppm for the methyl group . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular weight and structural conformation .
Q. What are the typical biological assays used to evaluate its bioactivity?
- Methodological Answer : Common assays include:
- Antiglycation Activity : Measurement of IC₅₀ values using bovine serum albumin (BSA) and methylglyoxal models .
- Enzyme Inhibition : β-glucuronidase inhibition assays with D-saccharic acid 1,4-lactone as a reference inhibitor .
- Antioxidant Potential : DPPH radical scavenging or FRAP assays .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of the thiazolo[4,5-b]pyridine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Directed C-H Activation : Use of directing groups (e.g., pyridinyl) to control substitution patterns .
- Radical Reactions : Trifluoromethyl groups participate in radical-mediated functionalization, enabling selective modifications .
- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Recommended steps:
- Reproducibility Checks : Verify purity via HPLC (>95%) and control solvent effects (e.g., DMSO concentration in cell-based assays) .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular models (e.g., HEK293 cells for target validation) .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives .
Q. How can docking studies improve the design of thiazolo[4,5-b]pyridine-based enzyme inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- Binding Pocket Analysis : Chlorine and methyl groups enhance hydrophobic interactions with residues like Phe or Leu in β-glucuronidase .
- Scoring Function Refinement : Adjust van der Waals and electrostatic parameters to align with experimental IC₅₀ values .
- Dynamic Validation : Follow docking with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Methodological Answer : Scaling issues include catalyst loading and byproduct formation. Solutions:
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for Suzuki-Miyaura reactions .
- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
